3,4,5-trimethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-26-17-12-16(13-18(27-2)20(17)28-3)21(25)23-14-15-7-10-24(11-8-15)19-6-4-5-9-22-19/h4-6,9,12-13,15H,7-8,10-11,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHOLTFRZIKWSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the trimethoxyphenyl core. This core can be synthesized through the methylation of phenol derivatives using reagents like dimethyl sulfate or methyl iodide under basic conditions. The subsequent steps involve the formation of the piperidinyl moiety and its attachment to the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis, ensuring the use of cost-effective reagents and optimized reaction conditions to achieve high yields. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Amide Hydrolysis and Functional Group Interconversion
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
-
Hydrolysis under basic conditions :
This reaction is critical for modifying the terminal amine group for further derivatization .
| Reaction Conditions | Products | Yield | References |
|---|---|---|---|
| 6M HCl, reflux (12 h) | 3,4,5-Trimethoxybenzoic acid | 78% | |
| 2M NaOH, ethanol, 80°C (8 h) | (1-(Pyridin-2-yl)piperidin-4-yl)methanamine | 65% |
Piperidine Nitrogen Alkylation
The tertiary amine in the piperidine ring participates in alkylation reactions. For instance, treatment with alkyl halides in the presence of a base (e.g., KCO) yields quaternary ammonium salts:
| Alkylating Agent | Base | Solvent | Time | Product | Yield |
|---|---|---|---|---|---|
| Methyl iodide | KCO | DMF | 24 h | N-Methyl-piperidinium derivative | 82% |
| Ethyl bromide | DIEA | DCM | 18 h | N-Ethyl-piperidinium derivative | 75% |
Pyridine Ring Functionalization
The pyridinyl group undergoes electrophilic substitution reactions. Nitration and halogenation have been reported in structurally analogous compounds:
-
Nitration :
Introduces nitro groups for further reduction to amines . -
Halogenation :
Chlorination with Cl/FeCl yields 3-chloro-pyridine derivatives .
| Reaction | Conditions | Position | Yield | References |
|---|---|---|---|---|
| Nitration | HNO/HSO, 0°C | C-3 | 60% | |
| Chlorination | Cl, FeCl, 50°C | C-4 | 55% |
Methoxy Group Demethylation
Selective demethylation of methoxy groups is achieved using BBr in dichloromethane:
| Demethylation Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| BBr (1.0 equiv) | DCM | -78°C to RT | 3,4,5-Trihydroxybenzamide | 68% |
| AlCl/NaI | DMF | 100°C | Partially demethylated product | 45% |
Amide Coupling for Hybrid Molecules
The primary amine generated via hydrolysis (Section 1) reacts with carboxylic acids or acyl chlorides to form new amides. For example:
This strategy is used to create hybrid molecules with enhanced bioactivity .
| Acylating Agent | Coupling Reagent | Product | Yield |
|---|---|---|---|
| 4-Nitrobenzoyl chloride | HOBt/EDC | 4-Nitrobenzamide derivative | 73% |
| Furan-2-carbonyl chloride | DCC/DMAP | Furan-2-carboxamide derivative | 68% |
Oxidation of Piperidine Ring
The piperidine ring undergoes oxidation with m-CPBA or KMnO to form N-oxide derivatives, altering electronic properties and hydrogen-bonding capacity:
This modification impacts metabolic stability and target engagement .
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| m-CPBA | DCM, RT, 12 h | Piperidine N-oxide | 85% |
| KMnO | HO, 50°C, 6 h | Degraded product | <10% |
Metal-Catalyzed Cross-Coupling Reactions
The pyridine ring participates in Suzuki-Miyaura couplings when halogenated. For example, bromination at C-3 followed by palladium-catalyzed coupling with aryl boronic acids:
This enables diversification of the pyridinyl moiety .
| Catalyst | Ligand | Boronic Acid | Yield |
|---|---|---|---|
| Pd(PPh) | None | Phenylboronic acid | 78% |
| Pd(OAc) | SPhos | 4-Methoxyphenylboronic | 82% |
Reductive Amination
The primary amine intermediate reacts with aldehydes/ketones under reductive conditions (NaBHCN or H/Pd-C) to form secondary amines:
This method expands structural diversity for SAR studies .
| Aldehyde | Reducing Agent | Product | Yield |
|---|---|---|---|
| Benzaldehyde | NaBHCN | N-Benzyl-piperidine derivative | 75% |
| Cyclohexanone | H/Pd-C | N-Cyclohexyl-piperidine derivative | 68% |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in analogs with conjugated double bonds, though this is less explored for the parent compound. Such reactions could stabilize conformational states .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a pharmacophore, interacting with various biological targets. Its trimethoxyphenyl group is known for its antioxidant properties, making it useful in studies related to oxidative stress and aging.
Medicine
Medically, this compound has been investigated for its potential therapeutic effects. It has shown promise in preclinical studies for its anti-cancer properties, particularly in inhibiting tubulin polymerization, which is crucial for cell division.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3,4,5-trimethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide exerts its effects involves its interaction with molecular targets such as tubulin and other proteins involved in cell division. By inhibiting tubulin polymerization, it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3,4,5-trimethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide can be contextualized by comparing it with analogous benzamide derivatives. Below is a detailed analysis of key structural analogs, supported by crystallographic, substituent, and molecular data from diverse sources.
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Structural and Functional Insights
Fluorine substitution (e.g., and ) introduces electronegativity, enhancing binding to polar enzyme pockets and metabolic stability .
Piperidine/Pyridine Modifications: The pyridin-2-yl group in the target compound may participate in π-π stacking or hydrogen bonding, as seen in crystallographic studies of related pyridine-containing analogs .
Biological Implications :
- Compounds with benzodioxol and indazole groups () exhibit enhanced CNS activity due to improved blood-brain barrier penetration .
- Triazolo-pyridine moieties () are associated with kinase inhibition, suggesting divergent therapeutic applications compared to the target compound .
Crystallographic Data :
- The analog in was resolved using SHELX software (widely employed for small-molecule crystallography), highlighting the importance of structural data in rational drug design .
Q & A
Q. What are the recommended synthetic routes for 3,4,5-trimethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide under laboratory conditions?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Step 1 : Preparation of the piperidin-4-ylmethylamine intermediate via reductive amination of 1-(pyridin-2-yl)piperidin-4-one with methylamine, followed by reduction using sodium borohydride .
- Step 2 : Coupling the intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base (e.g., potassium carbonate) in anhydrous acetonitrile. This step requires strict moisture control to avoid hydrolysis .
- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) and recrystallization from ethanol yield high-purity product (>95% by HPLC) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the pyridine and piperidine rings. The methoxy groups (δ 3.7–3.9 ppm) and pyridine protons (δ 8.2–8.5 ppm) are diagnostic .
- IR Spectroscopy : Identify carbonyl stretch (C=O, ~1650 cm⁻¹) and aromatic C-H bends (~3000 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~430) and fragmentation patterns .
Q. How does the piperidine ring conformation influence the compound’s molecular interactions?
Methodological Answer: X-ray crystallography (e.g., using SHELXL ) reveals that the piperidine ring adopts a chair conformation , positioning the pyridin-2-yl and benzamide substituents equatorially. This conformation minimizes steric hindrance and facilitates hydrogen bonding (N-H···O) with adjacent molecules, critical for crystal packing and solubility . Computational modeling (e.g., DFT) can further analyze torsional angles to predict binding affinity to target receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this benzamide derivative?
Methodological Answer:
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to identify bioavailability issues .
- Receptor Binding Assays : Compare affinity for off-target receptors (e.g., 5-HT4 vs. 5-HT3) using radioligand displacement studies .
- Animal Models : Repeat efficacy studies in species with cytochrome P450 isoforms matching humans to rule out interspecies metabolic differences .
Q. What computational strategies are effective in predicting this compound’s binding affinity to 5-HT4 receptors?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Use the 5-HT4 receptor crystal structure (PDB: 6WGT) to simulate binding poses. Focus on interactions between the trimethoxybenzamide group and hydrophobic pockets (e.g., Phe226, Trp152) .
- Molecular Dynamics (GROMACS) : Simulate ligand-receptor stability over 100 ns to assess hydrogen bond persistence and conformational flexibility .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for analogs to predict affinity changes from substituent modifications .
Q. How can researchers design analogs with improved metabolic stability while maintaining target affinity?
Methodological Answer:
- Trifluoromethyl Substitution : Replace methoxy groups with CF₃ to reduce oxidative metabolism (CYP450 resistance) while retaining lipophilicity .
- Piperidine Modifications : Introduce methyl groups to the piperidine ring to block N-demethylation pathways .
- Prodrug Strategies : Mask the benzamide as an ester prodrug to enhance oral absorption, with in vivo esterase activation .
Q. What challenges arise in crystallographic refinement of this compound’s polymorphic forms?
Methodological Answer:
- Disordered Solvent Molecules : Use SQUEEZE in PLATON to model electron density for unresolved solvent .
- Twinning : Apply the TWIN law in SHELXL for hemihedral twins, refining against HKLF5 data .
- Hydrogen Bond Networks : Analyze O-H···O and N-H···O interactions with Mercury CSD to validate packing efficiency .
Q. How does protonation state affect the compound’s solubility and membrane permeability?
Methodological Answer:
- pKa Determination : Use potentiometric titration (e.g., GLpKa) to identify protonation sites (pyridine N: pKa ~4.5; piperidine N: pKa ~9.0) .
- pH-Solubility Profile : At physiological pH (7.4), the pyridine remains unprotonated, reducing aqueous solubility but enhancing blood-brain barrier penetration .
- LogD Measurement : Octanol-water partitioning (LogD ~2.1) confirms moderate lipophilicity, suitable for CNS-targeted delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
